Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl-

Catalog No.
S14490302
CAS No.
63979-91-9
M.F
C15H12N2O4S
M. Wt
316.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl-

CAS Number

63979-91-9

Product Name

Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl-

IUPAC Name

N-[2-(4-acetyl-2-nitrophenyl)sulfanylphenyl]formamide

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C15H12N2O4S/c1-10(19)11-6-7-15(13(8-11)17(20)21)22-14-5-3-2-4-12(14)16-9-18/h2-9H,1H3,(H,16,18)

InChI Key

OZEUKTNKVSPMJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2NC=O)[N+](=O)[O-]

Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl, is a chemical compound with the molecular formula C₁₅H₁₂N₂O₄S and a molecular weight of approximately 316.33 g/mol. This compound features a thioether functional group, which contributes to its unique chemical properties. The structure consists of an aniline moiety attached to a 4-acetyl-2-nitrophenyl group via a sulfur atom, with an additional formyl group. The presence of both acetyl and nitro substituents on the aromatic ring enhances its reactivity and potential biological activity.

Involving Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl typically include:

  • Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it can react with electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound's properties and reactivity.
  • Acylation Reactions: The formyl group can undergo acylation reactions, allowing for further functionalization of the compound.

These reactions are significant for modifying the compound for various applications in organic synthesis and medicinal chemistry.

Aniline derivatives, including Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl, have been studied for their biological activities. Compounds containing nitro groups often exhibit mutagenic properties, which can lead to concerns regarding their safety in biological systems. Studies indicate that similar compounds may show antimicrobial or cytotoxic effects, making them potential candidates for drug development or as chemical probes in biological research .

The synthesis of Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl can be achieved through several methods:

  • Thioether Formation: The initial step involves the reaction of an appropriate aniline derivative with a suitable thiol compound to form the thioether linkage.
  • Acetylation: The introduction of the acetyl group is typically performed using acetic anhydride or acetyl chloride in the presence of a base.
  • N-formylation: The final step involves the introduction of the formyl group using formic acid or another formylating agent under controlled conditions.

These methods highlight the versatility of synthetic pathways available for creating this compound.

Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl has several applications:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a precursor or intermediate in the synthesis of pharmaceutical agents.
  • Dyes and Pigments: The compound's vibrant color properties may be exploited in dye formulations.
  • Research: It can be used as a chemical probe in biological studies to understand interactions within cellular systems.

Interaction studies involving Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl focus on its binding affinity to various biological macromolecules. Such studies often evaluate:

  • Protein Binding: Understanding how this compound interacts with proteins can help elucidate its mechanism of action.
  • DNA Intercalation: Given its structure, there is potential for interaction with DNA, which could lead to mutagenic effects.
  • Enzyme Inhibition: Assessing whether this compound inhibits specific enzymes can provide insights into its therapeutic potential.

These studies are crucial for evaluating both efficacy and safety profiles in drug development.

Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl shares similarities with various other compounds due to its structural features. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
AnilineBasic amine structureSimple structure; widely used
4-NitroanilineNitro group on phenolKnown mutagen; simpler than target compound
AcetanilideAcetylated anilineLess reactive; lacks nitro group
ThiophenolSulfur-containing phenolDifferent functional groups; no nitro substitution
N-AcetylanilineAcetylated anilineSimilar base structure; no nitro or thio groups

The uniqueness of Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl lies in its combination of thioether functionality with both acetyl and nitro groups, which enhances its reactivity and potential biological activity compared to simpler analogs.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

316.05177804 g/mol

Monoisotopic Mass

316.05177804 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

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